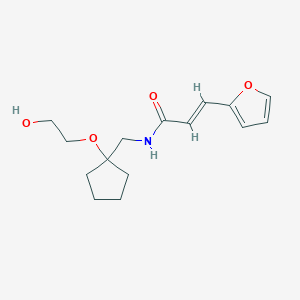

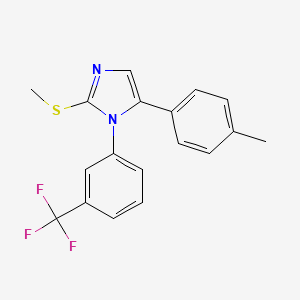

![molecular formula C19H16N4O2S2 B2977769 N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 325821-65-6](/img/structure/B2977769.png)

N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary greatly depending on their structure. For example, quinoxaline is a white crystalline powder .Applications De Recherche Scientifique

Anticancer Applications

Novel thiophene derivatives, including those with sulfonamide moieties, have been synthesized and shown to exhibit significant in vitro anticancer activity against human breast cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment. Some compounds demonstrated higher cytotoxic activities than the conventional drug doxorubicin, indicating their promise as potent anticancer agents (Ghorab, Bashandy, & Alsaid, 2014). Additionally, sulfonamide derivatives have been reported to act as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes, further underscoring their therapeutic potential (Al-Said, Ghorab, Al-Qasoumi, El-Hossary, & Noaman, 2010).

Neuroprotection

Quinoxaline derivatives, particularly those related to N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, have shown promise as neuroprotectants. One example, NBQX, is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, providing protection against global ischemia. This highlights the potential for such compounds in treating neurological damage resulting from ischemic events (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Antibacterial Applications

Research into the green synthesis of novel quinoxaline sulfonamides has revealed their efficacy as antibacterial agents against various bacterial strains, including Staphylococcus spp. and Escherichia coli. These findings suggest a role for these compounds in addressing bacterial infections, particularly those resistant to conventional antibiotics (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Sensing and Molecular Docking Studies

Sulfonamide-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives have been investigated for their selectivity toward Cu2+ ions, showing potential for chemical sensing applications. The ability to form complexes with metal ions, evidenced by shifts in UV–vis spectra and fluorescence responses, points to the utility of these compounds in the development of selective sensors (Korin, Cohen, Zeng, Xu, & Becker, 2011). Furthermore, theoretical and molecular docking studies of antimalarial sulfonamides against COVID-19 have illustrated the capability of these compounds to bind effectively to viral proteins, suggesting a potential avenue for therapeutic development against SARS-CoV-2 and other pathogens (Fahim & Ismael, 2021).

Mécanisme D'action

Target of action

Quinoxaline derivatives, which this compound is a part of, are known to have a wide range of biological activities. They can interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .

Mode of action

The mode of action of quinoxaline derivatives can vary greatly depending on the specific derivative and its target. Generally, these compounds can bind to their targets, altering their function and leading to various biological effects .

Biochemical pathways

Again, the specific pathways affected by this compound would depend on its exact targets. Quinoxaline derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Quinoxaline derivatives can have a range of effects, from inhibiting enzyme activity and blocking receptor signaling to inducing cell death .

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis (programmed cell death) by activating caspases, which are enzymes that play essential roles in the execution of cell death . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, this compound can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.

Propriétés

IUPAC Name |

N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-27(25,17-11-6-12-26-17)23-19-18(20-13-14-7-2-1-3-8-14)21-15-9-4-5-10-16(15)22-19/h1-12H,13H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDNNFDOPSHEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2977691.png)

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)

![2-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2977694.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B2977695.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2977697.png)

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2977709.png)